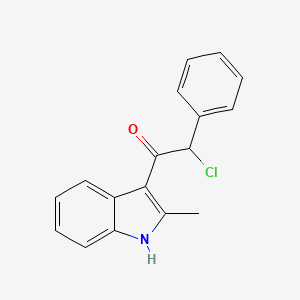

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone

Description

Chemical Structure: 2-Chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone (CAS: 883547-18-0) is a substituted indole derivative featuring:

- A 2-methylindole core.

- A chloro-substituted ethanone moiety at the indole’s 3-position.

- A phenyl group attached to the ethanone’s α-carbon.

Synthesis:

The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with substituted indoles under basic conditions (e.g., DBU) in dichloroethane at elevated temperatures (90°C) . Yields for similar compounds (e.g., 7-methoxy or 7-chloro derivatives) range from 11% to 23% under pressurized conditions .

Propriétés

IUPAC Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-11-15(13-9-5-6-10-14(13)19-11)17(20)16(18)12-7-3-2-4-8-12/h2-10,16,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSBVTRTWANRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom into the molecule . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone typically involves several methods:

- Condensation Reactions : Often utilizing chloroacetyl chloride with indole derivatives.

- Substitution Reactions : Electrophilic aromatic substitution can introduce the chloro group into the indole structure.

- Industrial Production Methods : Large-scale production may use continuous flow reactors to enhance efficiency and yield.

Biological Activities

Research indicates that 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of multiple cancer cell lines, including breast and lung cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial properties. Compounds similar to 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone have been effective against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values reported as low as 8 µg/mL .

Anti-inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory and analgesic effects of indole derivatives. In vivo studies indicate that these compounds can significantly reduce inflammation without causing gastrointestinal toxicity, suggesting their potential therapeutic applications .

Applications in Research

The compound is utilized across several research domains:

Chemistry

It serves as a precursor for synthesizing more complex indole derivatives, facilitating the exploration of new chemical entities with potential biological activities.

Biology

The compound is studied for its role in biochemical pathways related to indoles, providing insights into cellular mechanisms and potential therapeutic targets.

Medicine

Its therapeutic effects are being explored, particularly in anti-inflammatory and anticancer contexts.

Industry

In industrial applications, it finds use in developing new materials and chemical processes due to its unique properties .

Case Studies

Recent studies have documented the effectiveness of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone in various applications:

Mécanisme D'action

The mechanism of action of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Molecular formula: C₁₆H₁₄ClNO

- Molecular weight : 271.74 g/mol (calculated).

- Boiling point : Predicted at 416.0±40.0°C .

- Density : 1.19±0.1 g/cm³ .

- Hazard classification : Irritant (Xi) due to reactive chloro and ketone groups .

Comparative Analysis with Structural Analogs

The following table summarizes key analogs and their properties:

Structural and Functional Differences

Indole Substitution Effects :

- Electron-donating groups (e.g., 2-methyl, 7-methoxy) increase nucleophilicity of the indole ring, facilitating electrophilic substitutions. However, steric hindrance from bulky groups (e.g., 2-methoxyethyl) reduces reactivity .

- Electron-withdrawing groups (e.g., 4-Cl, 4-F) lower indole reactivity, necessitating harsher reaction conditions (e.g., higher temperatures, prolonged reaction times) .

Chlorine at the β-position stabilizes the ketone via inductive effects, reducing susceptibility to nucleophilic attack .

Synthetic Challenges :

Activité Biologique

2-Chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone is a compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The compound's structure includes a chloro group and an indole moiety, contributing to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.726 g/mol |

| Density | 1.307 g/cm³ |

| Boiling Point | 463.4 °C at 760 mmHg |

| CAS Number | 42883-45-4 |

Anticancer Properties

Research indicates that compounds similar to 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Case Study Findings:

- Compounds derived from indole structures demonstrated IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells respectively, indicating effective growth inhibition .

- The mechanism often involves the induction of apoptosis through caspase activation, with some compounds enhancing caspase-3 activity by 1.33 to 1.57 times at concentrations around 10 μM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Indole derivatives have been reported to possess antibacterial and antifungal properties.

Research Highlights:

- Indole-based compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 32 μg/mL against various strains of Staphylococcus aureus and Escherichia coli .

- The antibacterial activity is attributed to the hydrophobic nature of the indole ring, which enhances interaction with bacterial membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is another area of interest. Research suggests that these compounds can modulate inflammatory pathways effectively.

Mechanism Insights:

- Indole derivatives may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .

The biological activity of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and inflammation.

- Receptor Binding : The indole structure allows it to mimic natural ligands, facilitating binding to receptors that regulate cellular functions.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cell division in cancer cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related indole derivatives is useful:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| 2-Chloro-1-(2-methyl-1H-indol-3-yl)-2-PHEA | MDA-MB-231: 4.98 μM | S. aureus: 0.25 μg/mL |

| 7-Ethylindole Derivative | MDA-MB-231: 7.84 μM | E. coli: 0.5 μg/mL |

| Curcumin Analogue | MDA-MB-231: 5 μM | C. albicans: 3.90 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.